2-(N-Ethyl-m-toluidino)ethyl benzoate
Description
Properties
CAS No. |
41284-39-3 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-(N-ethyl-3-methylanilino)ethyl benzoate |
InChI |
InChI=1S/C18H21NO2/c1-3-19(17-11-7-8-15(2)14-17)12-13-21-18(20)16-9-5-4-6-10-16/h4-11,14H,3,12-13H2,1-2H3 |
InChI Key |
XDQFCGOZDVZOMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C1=CC=CC=C1)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with 2-(N-Ethyl-m-toluidino)ethanol
- Structure: The ethanol analog (C₁₁H₁₇NO, MW 179.26) replaces the benzoate ester with a hydroxyl group .
- Synthesis: Both compounds share synthetic routes involving alkylation of m-toluidine derivatives. For example, 2-(N-Ethyl-m-toluidino)ethanol is synthesized via catalytic reactions under moderate pressure (0.3–0.5 MPa, 135°C) using zinc chloride or sodium hydroxide .
- Properties: The hydroxyl group in the ethanol analog increases polarity, enhancing water solubility compared to the lipophilic benzoate ester. Aquatic toxicity data for 2-(N-Ethyl-m-toluidino)ethanol (toxicity value: 0.530) suggest moderate environmental impact, but the benzoate ester’s reduced solubility may alter toxicity .
Comparison with Ethyl m-Methylbenzoate
- Structure : Ethyl m-methylbenzoate (C₁₀H₁₂O₂, MW 164.20) features a simple methyl substituent on the benzoate ring .
- Properties: The absence of the toluidino group reduces electronic complexity, leading to lower reactivity in polymerization or photochemical applications. Boiling points and solubility parameters are likely lower than those of 2-(N-Ethyl-m-toluidino)ethyl benzoate due to the lack of an amine group.
Comparison with Ethyl 4-(Dimethylamino) Benzoate
- Structure: This compound (C₁₁H₁₅NO₂) has a dimethylamino substituent on the benzoate ring, differing in substitution pattern and amine alkylation .
- Functional Behavior: In resin cements, ethyl 4-(dimethylamino) benzoate exhibits higher reactivity and degree of conversion compared to methacrylate-based analogs, attributed to efficient electron donation from the dimethylamino group . The toluidino group in 2-(N-Ethyl-m-toluidino)ethyl benzoate may offer similar electron-donating effects but with steric hindrance from the ethyl and methyl groups.
Comparison with (S)-Methyl 4-(1-Aminoethyl)benzoate
- Structure: This compound (C₁₀H₁₃NO₂, MW 179.22) includes a chiral aminoethyl group, contrasting with the N-ethyl-m-toluidino substituent .
- Applications: The amino group enables use in asymmetric synthesis, whereas the toluidino group in the target compound may favor applications in dye chemistry or as a catalyst in polymerization.
Data Tables
Table 1: Structural and Physical Properties
*Estimated properties based on structural analogs.
Research Findings and Implications
- Reactivity: Benzoate esters with electron-donating groups (e.g., dimethylamino, toluidino) enhance reactivity in polymerization, as seen in resin cements . The toluidino group’s steric effects may balance reactivity and stability.
- Toxicity: While 2-(N-Ethyl-m-toluidino)ethanol shows moderate aquatic toxicity, esterification may reduce bioavailability and environmental impact .
- Synthetic Flexibility : Modular synthesis routes (e.g., alkylation followed by esterification) enable tailored functionalization for specific industrial needs .
Preparation Methods
Alkylation of m-Toluidine
m-Toluidine reacts with ethylating agents (e.g., ethyl bromide or diethyl sulfate) in alkaline conditions to yield N-ethyl-m-toluidine. Subsequent ethoxylation introduces the ethanol moiety:
Reaction Scheme :
Key Parameters :
Reductive Amination
An alternative route involves reductive amination of m-toluidine with ethylene glycol, using catalysts like palladium or Raney nickel under hydrogen pressure:
Advantages : Higher atom economy and reduced byproducts compared to alkylation.
Esterification with Benzoic Acid
Acid Chloride Method
Reacting 2-(N-Ethyl-m-toluidino)ethanol with benzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) facilitates ester formation:
Conditions :
Direct Esterification via Coupling Agents
Using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP):
Yield Optimization :
-
Solvent : Dichloromethane or tetrahydrofuran.
-
Reaction Time : 12–24 hours.
Purification and Analytical Characterization
Chromatographic Separation
Reverse-phase HPLC (as detailed in) employs a Newcrom R1 column with a mobile phase of acetonitrile/water/phosphoric acid (70:30:0.1 v/v). Key parameters include:
| Parameter | Value |
|---|---|
| Column Dimensions | 150 mm × 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
This method achieves baseline separation of the ester from unreacted precursors.
Spectroscopic Confirmation
-
¹H NMR (CDCl₃): δ 7.8–8.1 (m, 5H, Ar-H), 4.3–4.5 (t, 2H, OCH₂), 3.6–3.8 (t, 2H, NCH₂), 2.3 (s, 3H, Ar-CH₃), 1.1–1.3 (t, 3H, CH₂CH₃).
-
IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O ester).
Scalability and Industrial Considerations
Continuous Flow Synthesis
Adapting methodologies from 2-chloroethanol production, a packed-bed reactor with ceramic Raschig rings could enhance mass transfer during esterification. Key adjustments:
-
Temperature : 50–60°C to prevent thermal degradation.
-
Residence Time : 30–60 minutes.
Waste Management
-
Acid Scavengers : Tertiary amines neutralize HCl from benzoyl chloride reactions.
-
Solvent Recovery : Distillation under reduced pressure reclaims acetonitrile and dichloromethane.
Challenges and Mitigation Strategies
-
Byproduct Formation : Over-alkylation during ethoxylation generates diethylated analogs. Mitigated by stoichiometric control and low-temperature ethoxylation.
-
Hydrolysis Sensitivity : The ester bond is prone to hydrolysis in acidic/basic conditions. Storage under anhydrous conditions at 4°C is recommended.
Q & A
Q. What are the optimal synthetic routes for 2-(N-Ethyl-m-toluidino)ethyl benzoate, and how are intermediates characterized?
The synthesis typically involves multi-step reactions starting with N-ethyl-m-toluidine. A common route includes:
- Step 1 : Ethylation of m-toluidine using ethyl bromide or iodide under basic conditions to form N-ethyl-m-toluidine .
- Step 2 : Reaction with ethylene oxide or a chloroethyl derivative to introduce the ethanolamine moiety, forming 2-(N-Ethyl-m-toluidino)ethanol .
- Step 3 : Esterification with benzoyl chloride in the presence of a catalyst (e.g., H₂SO₄ or DMAP) to yield the final product.
Q. Characterization Methods :
Q. What spectroscopic and chromatographic techniques are critical for purity assessment?
- High-Performance Liquid Chromatography (HPLC) : To quantify purity (>95% required for research-grade material) using reverse-phase C18 columns with UV detection at 254 nm .
- Thin-Layer Chromatography (TLC) : For rapid monitoring of reaction progress (e.g., silica gel plates, ethyl acetate/hexane eluent) .
- FT-IR Spectroscopy : Identification of ester carbonyl (C=O stretch at ~1720 cm⁻¹) and aromatic C-H bends .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in 2-(N-Ethyl-m-toluidino)ethyl benzoate derivatives?
- Single-Crystal X-ray Diffraction (SCXRD) : Determines bond lengths, angles, and torsional conformations. Tools like Mercury CSD () enable visualization of packing patterns and hydrogen-bonding networks, critical for understanding stability and reactivity .
- Packing Similarity Analysis : Compares crystal structures of analogs (e.g., piperidine or thiazole derivatives) to identify polymorphism or solvent effects .
Example : A study of ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate () used SCXRD to confirm the planar arrangement of the benzamide core, influencing its biological interactions.
Q. How can researchers address discrepancies in biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) Studies : Compare bioactivity of derivatives (e.g., halogen substituents, ester vs. amide linkages). For instance:
- Chloro vs. Fluoro Substitutents : Ethyl 4-(2-((4-chlorophenyl)thio)acetamido)benzoate () showed higher antimicrobial activity than its fluoro analog due to enhanced electrophilicity.
- Thiazole vs. Triazole Rings : Thiazole-containing analogs () exhibit stronger anticancer activity via kinase inhibition, while triazole derivatives () target bacterial enzymes .
Q. Methodological Approach :
- Dose-Response Assays : IC₅₀/EC₅₀ comparisons under standardized conditions (e.g., MTT assays for cytotoxicity).
- Molecular Docking : Tools like AutoDock Vina predict binding affinities to targets (e.g., EGFR kinase for thiazole derivatives) .
Q. What strategies optimize reaction yields in multi-step syntheses of related benzoate esters?
- Catalyst Screening : Use Pd/C or Ni catalysts for hydrogenation steps (e.g., reducing nitro groups in intermediates) .
- Microwave-Assisted Synthesis : Reduces reaction time for esterification (e.g., from 12 hours to 30 minutes at 100°C) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates, while toluene minimizes side reactions in Friedel-Crafts steps .
Case Study : Ethyl 2-[(2-bromobenzoyl)amino]benzoate () achieved 85% yield via Buchwald-Hartwig amination using XPhos-Pd-G3 catalyst .
Q. How do electronic and steric effects influence the reactivity of 2-(N-Ethyl-m-toluidino)ethyl benzoate in nucleophilic substitutions?
- Electronic Effects : The electron-donating ethyl group on the toluidino ring increases nucleophilicity at the amino nitrogen, facilitating alkylation or acylation reactions .
- Steric Hindrance : Bulky substituents (e.g., 4-methoxyphenyl in ) reduce reaction rates in Suzuki-Miyaura couplings but improve regioselectivity .
Q. Experimental Validation :
- Kinetic Studies : Monitor reaction progress via ³¹P NMR for phosphorylated intermediates (e.g., ) .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
